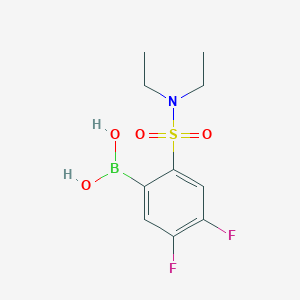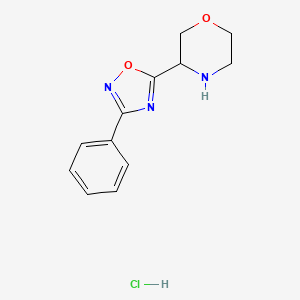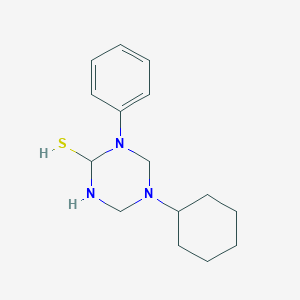
(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid
Descripción general
Descripción
“(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are a class of organoborane compounds that are used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Molecular Structure Analysis
The molecular structure of boronic acids contains one boron atom, which is bound to an oxygen atom and two carbon atoms . The specific InChI code or other detailed structural information for “(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid” is not available in the retrieved papers.Chemical Reactions Analysis
Borinic acids, including “(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid”, have been used in cross-coupling reactions . They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Aplicaciones Científicas De Investigación
Biomedical Applications
Boronic acids are used in various biomedical applications due to their unique properties. They serve as lipase inhibitors , HIV inhibitors , and are integral in the development of glucose sensors and insulin delivery systems . Additionally, they are used in dopamine sensors , supports for cell growth , and as agents in Boron Neutron Capture Therapy (BNCT) .
Drug Discovery
In pharmaceutical research, boronic acids play a crucial role due to their ability to form stable covalent complexes with biological molecules. They are used in the synthesis of various pharmaceuticals and as potential treatments for diseases .
Chemical Biology
Boronic acids are valuable tools in chemical biology for understanding biological processes at the molecular level. They are used to study enzyme mechanisms and protein structures .
Sensing Applications
Due to their interaction with diols and strong Lewis bases such as fluoride or cyanide anions, boronic acids are widely used in sensing applications. These include both homogeneous assays and heterogeneous detection methods .
Molecular Recognition
The ability of boronic acids to bind with saccharides makes them useful in molecular recognition, particularly for sensing mono- and polysaccharides which are challenging to differentiate due to their similarity .
Material Science
Boronic acids are incorporated into polymers to create materials with specific properties such as responsiveness to stimuli like pH changes or the presence of certain substances .
Analytical Chemistry
In analytical chemistry, boronic acids are utilized for their selective binding properties, which can be applied in chromatography and other separation techniques .
Environmental Monitoring
Boronic acid derivatives are explored for environmental monitoring purposes, especially for detecting pollutants and toxins due to their selective binding capabilities .
Each of these applications demonstrates the versatility and importance of boronic acids in scientific research.
Biomedical applications of boronic acid polymers - ResearchGate The modern role of boron as a ‘magic element’ in biomedical science - RSC Boronic acids for sensing and other applications - BMC Chemistry Molecular recognition with boronic acids—applications in chemical sensing - SpringerLink
Mecanismo De Acción
Propiedades
IUPAC Name |
[2-(diethylsulfamoyl)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF2NO4S/c1-3-14(4-2)19(17,18)10-6-9(13)8(12)5-7(10)11(15)16/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCIHRVTNLCHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N(CC)CC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)




![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)

![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)

![1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid](/img/structure/B1434166.png)
